molecular formula C15H18ClN3O2S B2418186 3-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylbenzenesulfonamide CAS No. 1448029-89-7

3-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylbenzenesulfonamide

Cat. No.: B2418186
CAS No.: 1448029-89-7
M. Wt: 339.84
InChI Key: RHINJAWRQLPRRU-UHFFFAOYSA-N
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Description

3-Chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylbenzenesulfonamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrazole core. The cyclopropyl group is introduced through a cyclopropanation reaction, followed by the introduction of the methyl group at the appropriate position on the pyrazole ring. The sulfonamide group is then attached using a sulfonamide coupling reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted pyrazoles or sulfonamides.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its sulfonamide group makes it a versatile intermediate in organic synthesis.

Biology: The biological activities of sulfonamide derivatives are well-documented, and this compound may exhibit properties such as antimicrobial, antifungal, or anticancer activities.

Medicine: Sulfonamides are known for their therapeutic potential. This compound could be explored for its potential use in developing new drugs, particularly in the treatment of infections or inflammatory conditions.

Industry: In the materials science industry, sulfonamide derivatives are used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 3-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylbenzenesulfonamide exerts its effects depends on its molecular targets and pathways. The sulfonamide group may interact with enzymes or receptors in biological systems, leading to the inhibition of specific biochemical processes. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • 4-Chloro-N-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylbenzenesulfonamide

  • 3-Chloro-N-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethylbenzenesulfonamide

  • 3-Chloro-N-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-fluorobenzenesulfonamide

Uniqueness: The uniqueness of 3-chloro-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylbenzenesulfonamide lies in its specific substitution pattern and the presence of the cyclopropyl group, which may confer distinct biological and chemical properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

3-chloro-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2S/c1-10-13(16)4-3-5-15(10)22(20,21)17-9-12-8-14(11-6-7-11)19(2)18-12/h3-5,8,11,17H,6-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHINJAWRQLPRRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=NN(C(=C2)C3CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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